N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C24H30N4O6S3 and its molecular weight is 566.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamides, which share a core structural similarity with the compound , have been highlighted for their extensive therapeutic applications. These include roles as antiviral HIV protease inhibitors, anticancer agents, and treatments for Alzheimer’s disease. The versatility of sulfonamides in drug development is attributed to their ability to act as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their widespread use and investigation have shown that even compounds known for over a century continue to be valuable sources of drug candidates for a range of conditions, including cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).
Benzothiazole Derivatives: Pharmacological Significance
Benzothiazole derivatives, closely related to the compound through the benzothiazolyl moiety, are recognized for their wide range of pharmacological activities. They have been explored for anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. The unique structure of benzothiazole, which enables a variety of biological activities with minimal toxicity, underscores its importance in medicinal chemistry as a fundamental scaffold for drug development (Bhat & Belagali, 2020).
Synthetic Antibacterial Agents
The chemical framework of sulfonamides and benzothiazoles, akin to the compound in focus, serves as the basis for synthetic antibacterial agents. These agents have been developed for systemic and topical applications, targeting a broad spectrum of bacterial infections and demonstrating efficacy against tubercle bacillus among other pathogens. The structural features of these compounds, including their sulfonyl and benzothiazole groups, play a crucial role in their antibacterial activity (Doub, 1968).
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6S3/c1-3-34-14-13-28-21-11-10-20(36(25,30)31)15-22(21)35-24(28)26-23(29)18-6-8-19(9-7-18)37(32,33)27-12-4-5-17(2)16-27/h6-11,15,17H,3-5,12-14,16H2,1-2H3,(H2,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSFWFPIKOYXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.